molecular formula C10H8N2O2 B6749228 4-Hydroxyquinoline carboxamide

4-Hydroxyquinoline carboxamide

Cat. No.: B6749228
M. Wt: 188.18 g/mol
InChI Key: RINRLYXWGIBGMT-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline carboxamide represents a versatile scaffold in medicinal chemistry research, with derivatives demonstrating significant biological activity across multiple therapeutic areas. Studies have highlighted its potential in immunology, with one derivative, H1521, shown to suppress the development of lupus in a mouse model by inducing a Th1 cytokine profile in T cells . In virology, the 4-hydroxyquinoline-3-carboxamide (4-HQC) class exhibits broad-spectrum antiherpes activity, functioning as non-nucleoside inhibitors that competitively target the viral DNA polymerase of human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV) . Furthermore, research into quinoline-4-carboxamide derivatives has revealed potent antiplasmodial activity against Plasmodium falciparum , the most deadly malaria parasite, by inhibiting the novel target translation elongation factor 2 (PfEF2) . In oncology, various synthetic derivatives, such as N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, have been discovered and substantiated as promising anticancer agents with demonstrated efficacy in cell-based assays . Another study on novel quinoline-4-carboxamide derivatives confirmed their role as potent anti-colon cancer agents, inducing apoptosis and inhibiting phosphoinositide-dependent protein kinase-1 (PDK1) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)8-5-9(13)6-3-1-2-4-7(6)12-8/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINRLYXWGIBGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative dehydrogenation, where the palladium catalyst facilitates the removal of hydrogen from the tetrahydroquinoline ring, resulting in aromatization to the quinoline structure. Key parameters include:

  • Catalyst Loading : Optimal palladium black concentrations range from 5–10% by weight relative to the substrate.

  • Hydrogen Acceptors : Fumaric acid and nitrobenzene exhibit superior hydrogen uptake compared to maleic acid, reducing side reactions.

  • Solvent System : Aqueous or aqueous-acetone mixtures (50–80% water) enhance solubility and reaction homogeneity.

A representative synthesis of 4-hydroxy-6-methoxyquinoline involves refluxing 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with palladium black and fumaric acid in water for 10 hours, achieving a 95% yield after recrystallization. Similarly, 4-hydroxy-5-chloroquinoline is obtained in 79% yield using a palladium-on-barium sulfate composite catalyst.

Multi-Step Synthesis from Bromoisatin Derivatives

CN112500341B discloses a seven-step synthesis of 7-hydroxyquinoline-4-carboxylic acid, a precursor to carboxamide derivatives, starting from 6-bromoisatin. This route emphasizes cost-effective reagents and scalability.

Stepwise Reaction Pathway

  • Quinoline Core Formation : 6-Bromoisatin reacts with pyruvic acid under basic conditions (15% NaOH) at 100°C to yield 7-bromoquinoline-2,4-carboxylic acid (55% yield).

  • Decarboxylation : Heating the intermediate in nitrobenzene at 210°C eliminates the 2-carboxylic acid group, producing 7-bromoquinoline-4-carboxylic acid (79% yield).

  • Esterification : Treatment with thionyl chloride in methanol converts the carboxylic acid to its methyl ester.

  • Boc Protection and Amination : Palladium-catalyzed coupling introduces a tert-butoxycarbonyl (Boc)-protected amine group, followed by deprotection to yield 7-aminoquinoline-4-carboxylate.

  • Diazotization and Hydrolysis : Sequential diazotization with sodium nitrite and hydrolysis in sulfuric acid generates the 7-hydroxy derivative, which is saponified to the final carboxylic acid.

Advantages Over Classical Methods

  • Cost Efficiency : Avoids expensive palladium catalysts in later stages.

  • Functional Group Tolerance : Accommodates halogen, methoxy, and amino substituents without side reactions.

Carboxamide Functionalization Strategies

CompoundHCMV IC₅₀ (μM)HSV-1 IC₅₀ (μM)VZV IC₅₀ (μM)
PNU-1451854.02.92.0
PNU-1811280.950.720.19
PNU-1814650.350.280.07

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Dehydrogenation : High yields (75–95%) but requires palladium catalysts, increasing costs for large-scale production.

  • Bromoisatin Route : Moderate overall yield (≈40% over seven steps) but uses inexpensive reagents, favoring industrial applications.

  • Carboxamide Coupling : Variable yields (50–85%) dependent on amine reactivity and purification challenges.

Substitution Flexibility

Electron-withdrawing groups (e.g., Cl, Br) improve dehydrogenation kinetics, whereas electron-donating groups (e.g., OCH₃) necessitate longer reaction times. The bromoisatin route permits precise substitution at the 7-position via halogen exchange .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-2,4-diones, substituted quinolines, and various quinoline derivatives with enhanced biological activities .

Scientific Research Applications

Antimalarial Activity

Mechanism of Action
One of the most promising applications of 4-hydroxyquinoline carboxamide is its use as an antimalarial agent. Research has identified compounds such as DDD107498, which inhibit the translation elongation factor 2 (PfEF2PfEF2) in Plasmodium falciparum, showcasing a novel mechanism distinct from traditional antimalarials. This compound demonstrated excellent oral efficacy in mouse models with effective doses below 1 mg/kg .

Efficacy and Selectivity
The compound series showed moderate potency against P. falciparum with a selectivity index greater than 100-fold against human cell lines, indicating a favorable safety profile . Notably, compounds in this series also exhibited significant activity against late-stage gametocytes, which are crucial for malaria transmission .

CompoundEC50 (nM)Oral Efficacy (mg/kg)Selectivity Index
DDD107498120< 1>100
Compound 30---

Anticancer Properties

Cytotoxicity Studies
4-Hydroxyquinoline derivatives have shown potential as cytotoxic agents in cancer therapy. A study demonstrated that certain derivatives selectively targeted doxorubicin-resistant colon adenocarcinoma cell lines while exhibiting low toxicity towards normal fibroblasts. This selectivity is crucial for developing effective cancer treatments with reduced side effects .

Mechanisms and Applications
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of matrix metalloproteinases (MMPs). The derivatives synthesized exhibited promising results against both sensitive and resistant cancer cell lines, suggesting their utility in overcoming drug resistance .

Derivative TypeActivity TypeTarget Cell LineSelectivity
BenzylideneCytotoxicDoxorubicin-resistant colon cellsHigh
N-hydroxyacetamideMMP InhibitionVarious cancer linesModerate

Antiviral Applications

Anti-HIV Activity
The antiviral potential of 4-hydroxyquinoline derivatives has been explored, particularly against HIV-1. Compounds synthesized from this class showed moderate inhibitory activity against the virus without significant cytotoxic effects on host cells. The structure-activity relationship indicates that specific functional groups enhance binding to viral integrase, a critical target for antiviral therapy .

Broad-Spectrum Antiviral Effects
Additionally, some derivatives have demonstrated broad-spectrum antiherpes activities, indicating their potential utility beyond HIV treatment. The mechanisms involve interference with viral replication processes, making them valuable candidates for further development in antiviral therapies .

CompoundVirus TargetInhibition Rate (%) at 100 μMCytotoxicity
Compound 6dHIV-132None observed
Naphthalene carboxamideCMVModerateLow

Antibacterial Properties

Antibacterial Activity
The antibacterial efficacy of 4-hydroxyquinoline derivatives has also been documented. Certain compounds were identified as effective against various bacterial strains, showcasing their potential as novel antibiotics. The initial discovery of a derivative during chloroquine synthesis highlights the serendipitous nature of drug discovery in this class .

Mechanism of Action

The mechanism of action of 4-hydroxyquinoline carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Q & A

Q. What are the common synthesis routes for 4-hydroxyquinoline carboxamide derivatives, and how do they differ in experimental design?

Answer: The synthesis of this compound derivatives typically involves cyclization strategies and post-functionalization. Key methods include:

  • Thermal cyclization : Heating precursors like anilines with β-keto esters under inert conditions to form the quinoline core .
  • Carbamate protection/Fries rearrangement : Protecting the 4-hydroxyl group as a carbamate (e.g., using diethyl carbamoyl chloride), followed by N-oxidation and regioselective Fries rearrangement to introduce the carboxamide group at position 3 .

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsFunctionalization SitesYield RangeReference
Thermal cyclizationAnilines, β-keto esters, 180–200°CCore scaffold formation40–60%
Carbamate/Fries approachDiethyl carbamoyl chloride, m-CPBA, BF₃·Et₂OPositions 3 and 555–75%

Methodological Note : Optimize reaction time and temperature to minimize side products. Use NMR to confirm carbamate protection efficiency before proceeding to Fries rearrangement.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity by analyzing aromatic proton splitting patterns and carbonyl carbon shifts (e.g., carboxamide C=O at ~165–170 ppm) .
  • FT-IR : Detect carboxamide N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out hydrolysis byproducts .

Critical Step : Cross-validate data with control compounds to distinguish between positional isomers (e.g., C-3 vs. C-5 functionalization).

Advanced Research Questions

Q. How can regioselectivity in C–H functionalization of 4-hydroxyquinoline carboxamides be controlled?

Answer: Regioselectivity is governed by directing groups and reaction conditions:

  • N-Oxide Directing Group : Directs arylation to C-2/C-8 positions under palladium catalysis .
  • 4-OH Group : After deprotection, directs functionalization to C-5 via hydrogen-bond-assisted metalation .
  • Carboxamide Influence : Electron-withdrawing carboxamides reduce N–H acidity, favoring alkylation at the quinoline nitrogen over the carboxamide site (e.g., using K₂CO₃ as a base) .

Q. Table 2: Regioselectivity Control Strategies

Directing GroupTarget PositionReaction TypeKey ConditionsReference
N-OxideC-2/C-8Pd-catalyzed arylationDCE, 100°C, 24h
Deprotected 4-OHC-5Cu-mediated couplingDMF, 120°C, 12h
CarboxamideQuinoline N-siteSN2 alkylationK₂CO₃, DMF, 80°C

Methodological Note : Use computational modeling (DFT) to predict transition-state energies for competing reaction pathways.

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

Answer: Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

  • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., leukemia, breast cancer) to confirm IC₅₀ trends .
  • Metabolite Profiling : Use LC–HRMS/MS to detect hydrolysis byproducts (e.g., carboxylic acids from carboxamide cleavage) that may alter activity .
  • Comparative Analysis : Compare subsets of data (e.g., substituent effects) using statistical tools (ANOVA) to identify structure-activity outliers .

Example : In antimalarial studies, discrepancies in potency were traced to variable N-oxide stability under assay conditions, resolved by adding antioxidant agents .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of 4-hydroxyquinoline carboxamides?

Answer:

  • Systematic Substituent Variation : Synthesize derivatives with modifications at C-2 (aryl), C-3 (carboxamide), and C-5 (halogens) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PfATP4 (antimalarial) or topoisomerase II (anticancer) .
  • Pharmacokinetic Profiling : Calculate ADME properties (SwissADME) to prioritize compounds with balanced solubility and permeability .

Q. Table 3: Key SAR Findings

Substituent PositionBiological ActivityOptimal GroupsReference
C-3 (carboxamide)Antimalarial (PfATP4 inhibition)-NHCOEt, -NHCOiPr
C-2 (aryl)Anticancer (apoptosis induction)3-Cl, 4-F substituents
C-5 (electron-withdrawing)Antibacterial (MIC reduction)-NO₂, -CF₃

Q. How can researchers address challenges in characterizing carboxamide hydrolysis under physiological conditions?

Answer:

  • Stability Assays : Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor hydrolysis via LC–HRMS/MS .
  • Enzyme Inhibition Studies : Use specific inhibitors (e.g., bis-p-nitrophenyl phosphate for esterases) to identify enzymes responsible for carboxamide cleavage .
  • Crystallography : Resolve hydrolyzed metabolite structures to confirm cleavage sites .

Key Insight : Carboxamide hydrolysis is highly enzyme-dependent; e.g., hCES1 catalyzes cleavage in some analogs but not others, necessitating enzyme-specific assays .

Methodological Best Practices

  • Data Presentation : Include raw spectral data in appendices and processed data (e.g., NMR integrals, HPLC chromatograms) in main texts .
  • Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity vs. specific target inhibition) to avoid overinterpretation .
  • Comparative Frameworks : Use control compounds (e.g., chloroquine for antimalarial studies) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxyquinoline carboxamide
Reactant of Route 2
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4-Hydroxyquinoline carboxamide

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